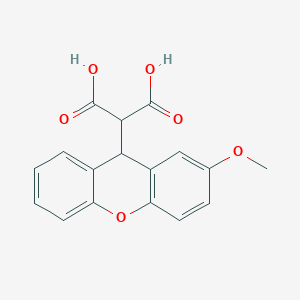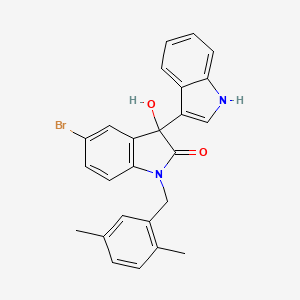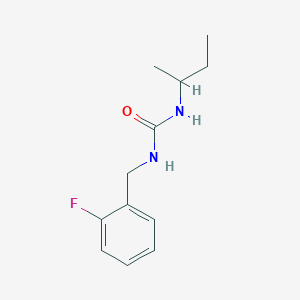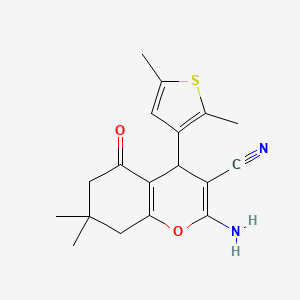
2-(2-methoxy-9H-xanthen-9-yl)propanedioic acid
Overview
Description
2-(2-methoxy-9H-xanthen-9-yl)propanedioic acid: is an organic compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure features a xanthene core with a methoxy group at the 2-position and a propanedioic acid moiety attached to the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-9H-xanthen-9-yl)propanedioic acid typically involves the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through the condensation of a suitable phenol derivative with a phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group at the 2-position using methyl iodide and a base such as potassium carbonate.
Attachment of the propanedioic acid moiety: The propanedioic acid moiety can be attached through a Friedel-Crafts acylation reaction using malonic acid derivatives and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-9H-xanthen-9-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can undergo esterification to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinones or other reduced forms.
Substitution: Various substituted xanthene derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
2-(2-methoxy-9H-xanthen-9-yl)propanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its xanthene core.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-9H-xanthen-9-yl)propanedioic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The xanthene core can facilitate interactions with biological macromolecules, while the methoxy and propanedioic acid groups can influence the compound’s solubility, stability, and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-xanthen-9-yl)propanedioic acid
- 2-(9H-xanthen-9-yl)malonic acid
- 7-methoxy-9-oxo-9H-xanthene-2-carboxylic acid
Uniqueness
2-(2-methoxy-9H-xanthen-9-yl)propanedioic acid is unique due to the presence of both a methoxy group and a propanedioic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methoxy group can enhance the compound’s lipophilicity and stability, while the propanedioic acid moiety can provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-(2-methoxy-9H-xanthen-9-yl)propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-22-9-6-7-13-11(8-9)14(15(16(18)19)17(20)21)10-4-2-3-5-12(10)23-13/h2-8,14-15H,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEFYQQAKUVDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=CC=C3C2C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-2-[2-chloro-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride](/img/structure/B4097521.png)
![5-(4-ethoxy-3-methoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4097526.png)

![N-(4-bromo-2-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B4097546.png)

![N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)thio]acetamide](/img/structure/B4097559.png)
![5-(4-BROMOPHENYL)-7-(2-CHLORO-6-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4097566.png)
![2-chloro-N-(3-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide](/img/structure/B4097569.png)
![[4-(Furan-2-ylmethylamino)-3-nitrophenyl]-morpholin-4-ylmethanone](/img/structure/B4097573.png)
![1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B4097578.png)
![N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B4097581.png)

![2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4097609.png)
